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Compound of Interest

Compound Name: 1,4-Thiazepane hydrochloride

Cat. No.: B1167864

For researchers, medicinal chemists, and drug development professionals, the synthesis of
novel heterocyclic scaffolds is a cornerstone of innovation. The 1,4-thiazepane core is a
valuable seven-membered heterocycle with potential applications in drug discovery. This
document provides detailed application notes and protocols for the rhodium-catalyzed
synthesis of substituted 1,4-thiazepanes, a modern and efficient method for accessing this
important structural motif.

Introduction

The rhodium(ll)-catalyzed ring expansion of dihydro-1,3-thiazines offers a robust and
diastereoselective route to polysubstituted tetrahydro-1,4-thiazepines. This method, recently
developed, utilizes the reaction of readily available dihydro-1,3-thiazines with diazoesters in the
presence of a rhodium(ll) catalyst. The reaction proceeds via a proposed mechanism involving
the formation of a sulfonium ylide followed by a rearrangement to yield the expanded 1,4-
thiazepine ring system. This approach is notable for its operational simplicity and the ability to
generate multiple stereocenters in a single step.

Reaction Mechanism and Workflow

The proposed catalytic cycle for the rhodium-catalyzed ring expansion is initiated by the
reaction of the rhodium(ll) catalyst with a diazoester to form a rhodium carbene intermediate.
The sulfur atom of the dihydro-1,3-thiazine then acts as a nucleophile, attacking the carbene to
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form a sulfonium ylide. Subsequent rearrangement of this ylide leads to the formation of the
seven-membered 1,4-thiazepine ring and regeneration of the rhodium(ll) catalyst.

Experimental Workflow
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Figure 1: Proposed catalytic cycle and a general experimental workflow for the rhodium-
catalyzed synthesis of 1,4-thiazepanes.

Experimental Protocols

The following protocols are based on the successful synthesis of a range of substituted 1,4-
thiazepanes.

Materials and Equipment

e Catalyst: Rhodium(ll) acetate dimer [Rh2(OAC)4]
o Substrates: Substituted dihydro-1,3-thiazines
e Reagents: Substituted diazomalonates

e Solvent: 1,2-Dichloroethane (DCE), anhydrous
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» Standard Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil
bath, syringe pump.

« Purification: Silica gel for column chromatography.

General Procedure for the Synthesis of Substituted 1,4-
Thiazepanes

o To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add
the substituted dihydro-1,3-thiazine (1.0 equiv.) and rhodium(ll) acetate dimer (2.5 mol%).

e Add anhydrous 1,2-dichloroethane (to achieve a concentration of 0.1 M with respect to the
dihydro-1,3-thiazine).

o Heat the resulting mixture to 90 °C.

» In a separate syringe, prepare a solution of the corresponding diazomalonate (1.5 equiv.) in
anhydrous 1,2-dichloroethane.

e Add the diazomalonate solution to the reaction mixture dropwise over a period of 1 hour
using a syringe pump.

o Upon complete addition, continue to stir the reaction mixture at 90 °C for the specified
reaction time (typically 2-4 hours, monitor by TLC).

 After the reaction is complete, cool the mixture to room temperature.
» Concentrate the reaction mixture under reduced pressure.

o Purify the crude product by silica gel column chromatography using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 1,4-
thiazepane.

Data Presentation: Substrate Scope and Yields

The rhodium-catalyzed ring expansion has been successfully applied to a variety of substituted
dihydro-1,3-thiazines. The following tables summarize the quantitative data for the synthesis of
different 1,4-thiazepane derivatives.
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Table 1: Rhodium-Catalyzed Synthesis of Substituted 1,4-Thiazepanes from Various Dihydro-
1,3-thiazines.
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Dihydro-1,3-

Entry thiazine Diazoester Product Yield (%)

Substrate
Dimethyl 2,5-

2,4-Diphenyl-3,4- ) diphenyl-2,3,4,5-

) Dimethyl

1 dihydro-2H-1,3- ] tetrahydro-1,4- 84

o diazomalonate ] )

thiazine thiazepine-3,3-
dicarboxylate
Dimethyl 2-

2-Methyl-4- methyl-5-phenyl-

) phenyl-3,4- Dimethyl 2,3,4,5- 25
dihydro-2H-1,3- diazomalonate tetrahydro-1,4-
thiazine thiazepine-3,3-

dicarboxylate
Dimethyl 5-
4-Phenyl-2-(p- phenyl-2-(p-

3 tolyl)-3,4- Dimethyl tolyl)-2,3,4,5- 80
dihydro-2H-1,3- diazomalonate tetrahydro-1,4-
thiazine thiazepine-3,3-

dicarboxylate

Diethyl 2-(4-
2-(4- thy (h )
methoxyphenyl)-

Methoxyphenyl)- ) ypheny
Diethyl 5-phenyl-2,3,4,5-

4 4-phenyl-3,4- ] 72
) diazomalonate tetrahydro-1,4-
dihydro-2H-1,3- ) )

o thiazepine-3,3-

thiazine .
dicarboxylate
Dimethyl 2-(4-

24 yl 2-(
chlorophenyl)-5-

Chlorophenyl)-4- )

Dimethyl phenyl-2,3,4,5-

5 phenyl-3,4- ] 65
) diazomalonate tetrahydro-1,4-
dihydro-2H-1,3- . .

o thiazepine-3,3-
thiazine

dicarboxylate

Yields are for isolated products after column chromatography.
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Table 2: Effect of Diazoester on the Reaction Yield.

Dihydro-1,3-
Entry thiazine Diazoester Product Yield (%)
Substrate
Dimethyl 2,5-
2,4-Diphenyl-3,4- ) diphenyl-2,3,4,5-
) Dimethyl
1 dihydro-2H-1,3- . tetrahydro-1,4- 84
diazomalonate
thiazine thiazepine-3,3-
dicarboxylate
Diethyl 2,5-
2,4-Diphenyl-3,4- ) diphenyl-2,3,4,5-
) Diethyl
2 dihydro-2H-1,3- . tetrahydro-1,4- 78
o diazomalonate ] )
thiazine thiazepine-3,3-
dicarboxylate
Di-tert-butyl 2,5-
2,4-Diphenyl-3,4- diphenyl-2,3,4,5-
) pheny Di-tert-butyl pheny
3 dihydro-2H-1,3- . tetrahydro-1,4- 55
o diazomalonate ] )
thiazine thiazepine-3,3-

dicarboxylate

Yields are for isolated products after column chromatography.

Application and Future Directions

This rhodium-catalyzed methodology provides a valuable tool for the synthesis of a library of

substituted 1,4-thiazepanes. The products of this reaction are amenable to further

functionalization, opening avenues for the exploration of their biological activities. The

diastereoselectivity of the reaction is a key feature, allowing for the controlled synthesis of

complex stereochemical architectures. Future work may focus on the development of an

enantioselective variant of this reaction through the use of chiral rhodium catalysts, which

would further enhance the utility of this synthetic strategy in drug discovery and development.
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[https://www.benchchem.com/product/b1167864#rhodium-catalyzed-synthesis-of-
substituted-1-4-thiazepanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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